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molecular formula C8H8BrNO3 B8586131 3-Bromo-6-methoxymethyl-pyridine-2-carboxylic acid

3-Bromo-6-methoxymethyl-pyridine-2-carboxylic acid

Cat. No. B8586131
M. Wt: 246.06 g/mol
InChI Key: VARGOPFXSIEFAL-UHFFFAOYSA-N
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Patent
US08623866B2

Procedure details

To a solution of 3-bromo-6-methoxymethyl-pyridine-2-carbonitrile (300 mg, 1.32 mmol) in MeOH (6 ml) was added a solution of potassium hydroxide (1.48 g, 26.43 mmol) in water (4 ml). The mixture was refluxed for 3 hours. MeOH was removed in vacuo, the aqueous solution was neutralized with conc. HCl under cooling, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with water and brine, dried, filtered and evaporated. The obtained product (276 mg, 85%) was used in the next step without any further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:11]#N)=[N:4][C:5]([CH2:8][O:9][CH3:10])=[CH:6][CH:7]=1.[OH-:13].[K+].C[OH:16]>O>[Br:1][C:2]1[C:3]([C:11]([OH:16])=[O:13])=[N:4][C:5]([CH2:8][O:9][CH3:10])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C(=NC(=CC1)COC)C#N
Name
Quantity
1.48 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
6 mL
Type
reactant
Smiles
CO
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
MeOH was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The obtained product (276 mg, 85%) was used in the next step without any further purification

Outcomes

Product
Name
Type
Smiles
BrC=1C(=NC(=CC1)COC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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